N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H10N2O5S and its molecular weight is 342.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Studies
The synthesis and characterization of heterocyclic compounds related to N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide have been reported, demonstrating the versatility of these molecules in organic chemistry. For instance, novel heterocyclic compounds involving benzothiazole derivatives have been synthesized, characterized by various spectroscopic methods, and explored for their antibacterial and antifungal activities (Patel, Patel, & Shah, 2015; Patel & Patel, 2015). These studies highlight the potential of these compounds in developing new antimicrobial agents.
Biological Activities
The biological activities of compounds derived from or related to this compound have been a significant focus of research. Various derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. Some compounds have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential for these molecules in antibacterial therapy (Palkar et al., 2017). Additionally, antioxidant studies have identified compounds with moderate to significant radical scavenging activity, suggesting their utility in designing new antioxidant agents (Ahmad et al., 2012).
Potential Applications
The potential applications of these compounds extend beyond their biological activities. Their unique structural features make them suitable for various applications in medicinal chemistry and material science. For example, their use in synthesizing benzazoles in aqueous media has been explored, providing an efficient approach to producing these important heterocyclic compounds (Boeini & Najafabadi, 2009). Furthermore, the design and synthesis of novel benzothiazole-based triazolo[4,3-c]quinazoline derivatives have been reported, showing significant antioxidant and antibacterial activities, which opens up new avenues for the development of therapeutic agents (Gadhave & Kuchekar, 2020).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
Its molecular weight (19421 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially impact its activity .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-15(8-1-2-10-11(3-8)21-6-20-10)18-16-17-9-4-12-13(23-7-22-12)5-14(9)24-16/h1-5H,6-7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPHYHFOUNCZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.